molecular formula C10H14N2O2 B3199102 N-(3-aminopropyl)-3-hydroxybenzamide CAS No. 1016770-44-7

N-(3-aminopropyl)-3-hydroxybenzamide

Cat. No.: B3199102
CAS No.: 1016770-44-7
M. Wt: 194.23 g/mol
InChI Key: MAWKLMNIHFOCLF-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-3-hydroxybenzamide is an organic compound characterized by the presence of an amine group attached to a propyl chain, which is further connected to a benzamide structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with 3-aminopropylamine. The process begins with the activation of the carboxylic acid group of 3-hydroxybenzoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate then reacts with 3-aminopropylamine to form the desired amide bond under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of 3-aminopropyl-3-hydroxybenzaldehyde or 3-aminopropyl-3-hydroxybenzoketone.

    Reduction: Formation of 3-aminopropyl-3-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(3-aminopropyl)-3-hydroxybenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
  • N,N’-Bis(3-aminopropyl)-1,3-propanediamine
  • N-(3-aminopropyl)methacrylamide hydrochloride

Uniqueness

N-(3-aminopropyl)-3-hydroxybenzamide is unique due to the presence of both an amine and a hydroxyl group on the benzamide structure, which allows for versatile chemical modifications and interactions. This dual functionality distinguishes it from other similar compounds that may lack one of these groups .

Properties

IUPAC Name

N-(3-aminopropyl)-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-5-2-6-12-10(14)8-3-1-4-9(13)7-8/h1,3-4,7,13H,2,5-6,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWKLMNIHFOCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016770-44-7
Record name N-(3-aminopropyl)-3-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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